
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindoline.
Oxidation: The indoline is oxidized to form 7-fluoro-2-oxoindoline.
Esterification: The final step involves the esterification of 7-fluoro-2-oxoindoline with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-fluoro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Fluorinated indole derivatives.
Reduction Products: Hydroxyindoline derivatives.
Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparación Con Compuestos Similares
Ethyl 2-oxoindoline-6-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoroindoline: A precursor in the synthesis of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate.
2-Oxoindoline-6-carboxylate Derivatives: Various derivatives with different substituents at the 7th position.
Uniqueness: The presence of the fluorine atom in this compound distinguishes it from other similar compounds. This fluorine atom enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C11H10FNO3 |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
ethyl 7-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-2-16-11(15)7-4-3-6-5-8(14)13-10(6)9(7)12/h3-4H,2,5H2,1H3,(H,13,14) |
Clave InChI |
SNCPLJNFUCYLDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




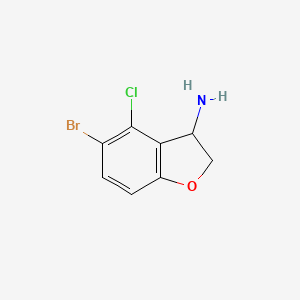

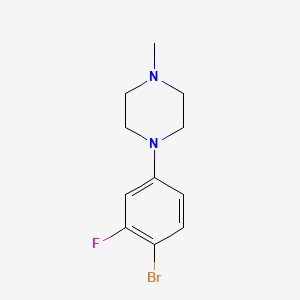
![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)

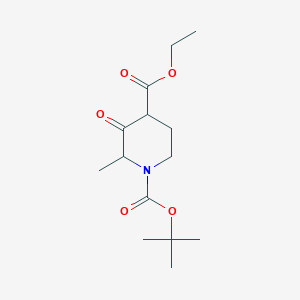
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
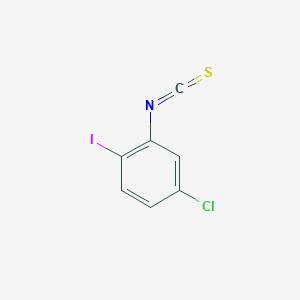
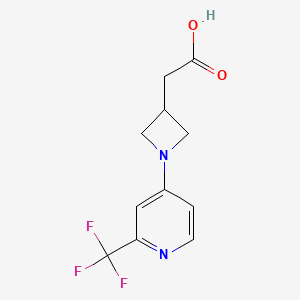
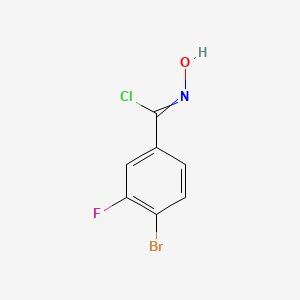
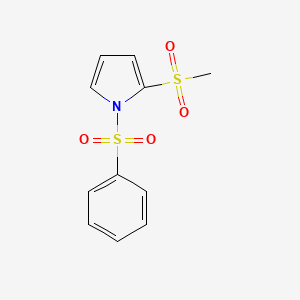
![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)
